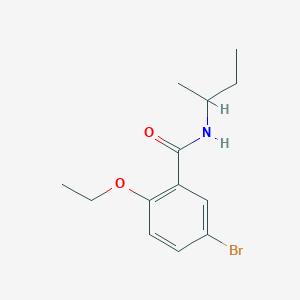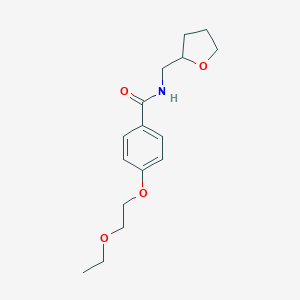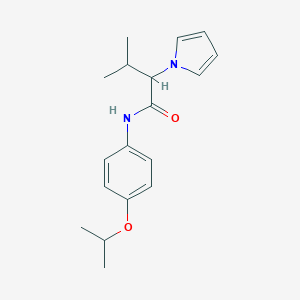![molecular formula C15H14N2O3 B268672 N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B268672.png)
N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed by Pfizer and is currently being studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide works by inhibiting the activity of JAK3, a protein kinase that plays a critical role in the immune system. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide blocks the downstream signaling of these cytokines, which leads to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ). It has also been shown to inhibit the proliferation of T cells and B cells, which are important immune cells involved in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer. It has also been extensively studied in preclinical models, which provides a strong foundation for further research. However, there are also limitations to its use. N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has been shown to have off-target effects on other JAK kinases, which may complicate interpretation of results. Additionally, its effectiveness in humans has not been fully established.
Orientations Futures
There are several future directions for research on N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is its potential use in other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease. Finally, there is interest in developing more selective JAK3 inhibitors that may have fewer off-target effects.
Méthodes De Synthèse
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide involves several steps. The starting material is 2-furancarboxylic acid, which is converted to an acid chloride using thionyl chloride. The acid chloride is then reacted with 3-aminobenzoic acid to form an amide. This amide is then reacted with cyclopropyl isocyanate to form the final product, N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide.
Applications De Recherche Scientifique
N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, it has been shown to be effective in reducing inflammation and preventing disease progression in animal models of rheumatoid arthritis and multiple sclerosis.
Propriétés
Nom du produit |
N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
N-[3-(cyclopropanecarbonylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H14N2O3/c18-14(10-6-7-10)16-11-3-1-4-12(9-11)17-15(19)13-5-2-8-20-13/h1-5,8-10H,6-7H2,(H,16,18)(H,17,19) |
Clé InChI |
VATNLCUGRMMHLV-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
SMILES canonique |
C1CC1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)

![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
![3-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268594.png)

![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)

![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)